6-fluoropyrimidin-4-ol
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Overview
Description
6-fluoropyrimidin-4-ol is a fluorinated pyrimidine derivative Pyrimidines are a class of organic compounds with a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3 The addition of a fluorine atom at the 6th position and a hydroxyl group at the 4th position gives this compound its unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One effective method for synthesizing 6-fluoropyrimidin-4-ol involves the use of formamide instead of formamidine acetate. This method includes a cyclization reaction that forms the pyrimidine ring structure. The general procedure involves passing ammonia gas through a solution of methyl 2-fluoro-3-oxovalerate in formamide, followed by the addition of sodium methoxide in methanol. The reaction mixture is then heated, and the product is extracted and purified .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of formamide and sodium methoxide remains common, with adjustments made to optimize yield and purity. The process may also involve additional purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-fluoropyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6-fluoropyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in cancer treatment due to its structural similarity to other fluorinated pyrimidines.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-fluoropyrimidin-4-ol involves its interaction with various molecular targets and pathways. The fluorine atom’s high electronegativity and the hydroxyl group’s reactivity contribute to its biological activity. The compound can inhibit enzymes involved in nucleic acid synthesis, leading to disruptions in cellular processes. This inhibition is particularly relevant in cancer cells, where rapid DNA synthesis is a hallmark.
Comparison with Similar Compounds
Similar Compounds
5-fluorouracil: A widely used chemotherapeutic agent that inhibits thymidylate synthase.
6-ethyl-5-fluoropyrimidin-4-ol: Another fluorinated pyrimidine with similar properties but different substituents.
Uniqueness
6-fluoropyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and a hydroxyl group makes it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
CAS No. |
500148-40-3 |
---|---|
Molecular Formula |
C4H3FN2O |
Molecular Weight |
114.1 |
Purity |
95 |
Origin of Product |
United States |
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